2-(1,3-Benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone
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Overview
Description
2-(1,3-Benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone is a synthetic organic compound that features a benzodioxole moiety linked to a piperidine ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment to Piperidine: The benzodioxole moiety is then reacted with a piperidine derivative, such as 4-benzylpiperidine, through a nucleophilic substitution reaction.
Formation of the Ethanone Bridge:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethanone bridge, converting it to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ethanone bridge.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as acting on neurotransmitter systems.
Industry: Potential use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. For example, if it acts on neurotransmitter systems, it might bind to receptors or inhibit enzymes involved in neurotransmitter metabolism, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yloxy)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a benzyl group.
2-(1,3-Benzodioxol-5-yloxy)-1-(4-phenylpiperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-21(14-24-18-6-7-19-20(13-18)26-15-25-19)22-10-8-17(9-11-22)12-16-4-2-1-3-5-16/h1-7,13,17H,8-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDKKEOTRUMPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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